molecular formula C10H16O3 B171295 trans-Methyl 4-acetylcyclohexanecarboxylate CAS No. 120077-76-1

trans-Methyl 4-acetylcyclohexanecarboxylate

Cat. No. B171295
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trans-4-Methylcyclohexane isocyanate was prepared from trans-4-methylcyclohexanecarboxylic acid via acylation and Curtius rearrangement with a yield of 87% . The optimal reaction conditions are as follows: TBAB as phase transfer catalyst, tool ratio of trans-4-methylcyclohexanecarboxylic acid to sodium azide 1:1.2, and reacted for 1.5h at 70℃ in toluene .


Chemical Reactions Analysis

Methyltransferases are enzymes that will in the future enable clean and green alkylation of amino and hydroxy groups as well as reactive carbon atoms . These enzymes, their cofactor SAM (S-adenosylmethionine), and the opportunities they offer for new SN2 chemistries are highlighted .

Scientific Research Applications

Trans-methylation Reactions

There is mention of trans-methylation reactions being crucial for maintaining metabolic circuits in living cells, which suggests that trans-Methyl 4-acetylcyclohexanecarboxylate could play a role in biochemical studies related to these processes .

Safety And Hazards

According to the safety data sheet, trans-4-Methyl-1-cyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methyl 4-acetylcyclohexanecarboxylate

Synthesis routes and methods

Procedure details

Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate (23.3 g) was added to a solution of concentrated hydrochloric acid (253 ml) in ethanol (126 ml). After refluxing for 10 hours the reaction mixture was poured into water and then extracted with dichloromethane. The organic phase was then washed with saturate sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulphate the solvent was removed under reduced pressure to give methyl 4-acetylcyclohexanecarboxylate as a colourless oil. This was purified by distillation (b.pt 138°-145° C. at 14 mmHg).
Name
Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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